3-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFTZYNIRAGCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-88-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, spectroscopic characterization, and its emerging role as a key building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a well-established strategy in modern drug design. The trifluoromethyl group, in particular, offers a unique combination of properties: it is strongly electron-withdrawing, highly lipophilic, and can enhance metabolic stability by blocking potential sites of oxidation.[1][2] These attributes often lead to improved pharmacokinetic profiles and enhanced binding affinity of drug candidates to their biological targets.[1][2]

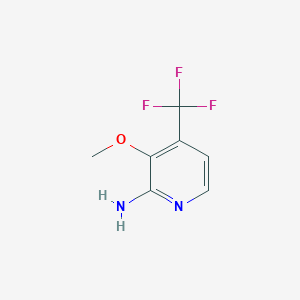

This compound (Figure 1) is a functionalized pyridine that embodies these desirable characteristics. Its strategic substitution pattern, featuring a methoxy group, an amino group, and a trifluoromethyl moiety, makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[3]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227581-88-5 | [4] |

| Molecular Formula | C₇H₇F₃N₂O | [4] |

| Molecular Weight | 192.14 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Purity | Typically ≥97% from commercial suppliers | [4] |

| Storage | 4°C, protect from light | [4] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the functionalization of a suitable pyridine precursor. A potential route is outlined below, which leverages common reactions in heterocyclic chemistry.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions found in the literature for the synthesis of similar aminopyridine derivatives. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Step 1: Ammonolysis of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine

-

Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane). The concentration of ammonia should be in large excess.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 150-200°C. The internal pressure will increase significantly. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete (typically several hours), cool the autoclave to room temperature. Carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Causality Behind Experimental Choices:

-

High Temperature and Pressure: The C-Cl bond on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution. However, ammonia is a relatively weak nucleophile. Therefore, high temperatures and pressures are necessary to drive the reaction to completion.

-

Solvent Choice: A polar, aprotic solvent like 1,4-dioxane or a protic solvent like methanol is typically used to ensure the solubility of the starting materials and to facilitate the reaction.

-

Purification Method: The choice between chromatography and recrystallization depends on the purity of the crude product and the nature of the impurities. Recrystallization is often preferred for large-scale synthesis due to its simplicity and cost-effectiveness.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following tables provide predicted data based on the analysis of its chemical structure and comparison with structurally similar compounds. This information is invaluable for the identification and characterization of the synthesized product.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 | d | H-6 |

| ~6.8 | d | H-5 |

| ~4.9 | br s | NH₂ |

| ~3.9 | s | OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 |

| ~148 | C6 |

| ~145 (q) | C4 |

| ~125 (q) | CF₃ |

| ~120 | C3 |

| ~110 | C5 |

| ~56 | OCH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (amine) |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1640-1600 | Strong | N-H scissoring (amine) |

| 1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350-1100 | Very Strong | C-F stretching (CF₃ group) |

| 1250-1200 | Strong | Asymmetric C-O-C stretching (methoxy) |

| 1050-1000 | Medium | Symmetric C-O-C stretching (methoxy) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 177 | [M - CH₃]⁺ |

| 163 | [M - NH]⁺ |

| 123 | [M - CF₃]⁺ |

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The structural motifs present in this compound make it an attractive building block for the synthesis of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway.[5][6] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6]

Role in the Synthesis of PI3K/mTOR Inhibitors

Several potent and selective PI3K/mTOR inhibitors feature a substituted aminopyridine core. The 2-amino group of this compound serves as a key nucleophile for coupling with other heterocyclic systems, such as pyrimidines or triazines, to construct the final inhibitor scaffold.[6] The methoxy and trifluoromethyl groups can then occupy specific pockets within the ATP-binding site of the kinase, contributing to the potency and selectivity of the inhibitor.

A notable example is the development of PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, where a 4-(trifluoromethyl)pyridin-2-amine moiety was crucial for achieving high cellular potency.[6] The trifluoromethyl group, in this context, significantly enhanced the desired biological activity.[6]

Illustrative Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex network of protein interactions that is frequently targeted in cancer therapy. The diagram below illustrates the central role of this pathway and highlights where inhibitors derived from this compound would exert their effects.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, related aminopyridines and trifluoromethylated compounds may be harmful if ingested, inhaled, or absorbed through the skin.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups, particularly the trifluoromethyl moiety, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The demonstrated utility of the closely related 4-(trifluoromethyl)pyridin-2-amine scaffold in the development of potent PI3K/mTOR inhibitors underscores the potential of this compound in the design of next-generation targeted therapies for cancer and other diseases. Further exploration of its synthetic applications is likely to yield novel and effective therapeutic agents.

References

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.

- PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. [Link]

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]

- Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. [Link]

Sources

- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in the development of therapeutic agents, and its functionalization allows for the fine-tuning of molecular properties to optimize for efficacy, selectivity, and pharmacokinetic profiles.[1] This molecule incorporates three key functional groups that define its chemical character: an electron-donating aminopyridine core which is a known pharmacophore, a methoxy group that can influence conformation and solubility, and a strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl group is particularly notable for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the drug-like characteristics of a parent molecule.[2]

This technical guide provides a comprehensive analysis of the known physicochemical properties of this compound, offers detailed protocols for the experimental determination of key parameters, and discusses its potential applications based on its structural attributes.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. The arrangement of atoms and functional groups in this compound governs its reactivity, polarity, and steric profile.

Caption: 2D structure of this compound.

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 1227581-88-5 | [3] |

| Molecular Formula | C₇H₇F₃N₂O | [3] |

| Molecular Weight | 192.14 g/mol | [3] |

| Purity | ≥97% (Commercially Available) | [3][4] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Calculated LogP | 1.6912 | [3] |

| Calculated TPSA | 48.14 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Experimental Protocols for Physicochemical Property Determination

For novel compounds like this compound, experimental determination of physicochemical properties is crucial for drug development. Below are standard, field-proven protocols for key parameters.

Determination of Aqueous Solubility (Thermodynamic)

Aqueous solubility is a critical determinant of a drug's bioavailability. The thermodynamic "shake-flask" method is considered the gold standard for its accuracy.

Rationale: This method ensures that a true equilibrium is reached between the solid state of the compound and its saturated aqueous solution, providing a definitive solubility value.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale: The shake-flask method directly measures the partitioning of the compound between a lipid-like (n-octanol) and an aqueous phase, providing a fundamental measure of its lipophilicity.

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing and allowing the phases to separate.

-

Preparation: Dissolve a known amount of this compound in the pre-saturated aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and target binding.

Rationale: Potentiometric titration is a highly accurate method that measures the change in pH of a solution of the compound as a titrant (acid or base) is added. The pKa corresponds to the pH at which 50% of the compound is ionized.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve or by calculating the first derivative of the curve to identify the inflection point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile

While specific, authenticated spectra for this compound are not available in public databases, a predicted spectroscopic profile can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (C₇H₇F₃N₂O), which can be used to confirm its elemental composition. Fragmentation patterns would likely involve the loss of the trifluoromethyl or methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of substituted trifluoromethylpyridines often involves multi-step sequences.[2] A plausible synthetic route for this compound could involve the construction of the substituted pyridine ring followed by the introduction of the amine group. The reactivity of this compound will be dictated by the interplay of its functional groups. The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The pyridine ring can participate in electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

Applications in Drug Discovery and Research

The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry. The aminopyridine core is present in numerous biologically active compounds.[1] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the methoxy group can be used to modulate the compound's conformation and interactions with biological targets.[2] This compound could be a key intermediate for the synthesis of kinase inhibitors, GPCR modulators, or other targeted therapies.

Conclusion

This compound is a fluorinated aminopyridine derivative with significant potential for applications in pharmaceutical and chemical research. While comprehensive experimental data on its physicochemical properties are not yet widely published, this guide provides the foundational knowledge of its structure, computationally predicted properties, and robust protocols for their experimental determination. The insights and methodologies presented herein are intended to support researchers in their efforts to characterize and utilize this and similar molecules in the pursuit of novel scientific discoveries.

References

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05636a

- ChemScene. 1227581-88-5 | this compound. URL: https://www.chemscene.com/cas/1227581-88-5.html

- ACS Publications. The Basicities of Substituted Pyridines and their 1-Oxides. URL: https://pubs.acs.org/doi/abs/10.1021/ja01148a034

- Fisher Scientific. This compound, 97% Purity. URL: https://www.fishersci.com/shop/products/3-methoxy-4-trifluoromethyl-pyridin-2-amine-97/50-120-8090

- ResearchGate. Synthesis and biological screening of substituted 2-aminocyano pyridines. URL: https://www.researchgate.net/publication/287515024_Synthesis_and_biological_screening_of_substituted_2-aminocyano_pyridines

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7489812/

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

A Structural and Spectroscopic Analysis of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine: A Key Building Block in Kinase Inhibitor Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive structural and spectroscopic analysis of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-88-5). This highly functionalized heterocyclic compound has emerged as a critical building block in modern medicinal chemistry, primarily due to the synergistic interplay of its constituent moieties: a nucleophilic aminopyridine core, an electron-withdrawing trifluoromethyl group, and a methoxy substituent. We will dissect the molecule's fundamental physicochemical properties, provide a rationale for its synthesis, and detail the expected outcomes of core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR), and Mass Spectrometry (MS). Furthermore, this guide explores the compound's significant role as a pharmacophore in the design of targeted therapeutics, with a specific focus on its application in the development of PI3K/mTOR pathway inhibitors. The insights and protocols herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and characterize this high-value chemical entity.

Introduction: The Trifluoromethyl-Aminopyridine Scaffold

The Privileged Role of Pyridines in Medicinal Chemistry

The pyridin-2-amine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, combined with its favorable pharmacokinetic profile, makes it a frequent choice for the design of novel therapeutics. Strategic functionalization of the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[1]

The Physicochemical Impact of the Trifluoromethyl (-CF₃) Group

The incorporation of a trifluoromethyl (-CF₃) group into a drug candidate is a widely employed strategy to enhance its therapeutic potential. The unique properties of the -CF₃ group stem from the high electronegativity of fluorine atoms.[1] Key modulations include:

-

Increased Lipophilicity: The -CF₃ group significantly enhances a molecule's lipophilicity, which can improve its ability to cross biological membranes, leading to better absorption and tissue distribution.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an extended in vivo half-life.[2]

-

Binding Affinity: As a potent electron-withdrawing group, the -CF₃ moiety alters the electronic landscape of the aromatic ring, which can influence pKa and enhance binding interactions with target proteins, often through favorable interactions in hydrophobic pockets.[1][3]

Synergy and Significance of the Target Molecule

This compound represents a confluence of these advantageous features. The 2-amino group serves as a critical hydrogen bond donor, the 4-trifluoromethyl group acts as a metabolic blocker and potency enhancer, and the 3-methoxy group modulates solubility and electronic properties. This specific substitution pattern has proven highly effective in the design of kinase inhibitors, where precise molecular recognition within the ATP-binding pocket is paramount for efficacy and selectivity.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 1227581-88-5 | [5] |

| Molecular Formula | C₇H₇F₃N₂O | [5] |

| Molecular Weight | 192.14 g/mol | [5] |

| SMILES | NC1=NC=CC(C(F)(F)F)=C1OC | [5] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [5] |

| LogP (Predicted) | 1.69 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amine [label="NH₂", pos="-2.5,1.45!"]; O_methoxy [label="O", pos="-2.4,-1.45!"]; C_methyl [label="CH₃", pos="-3.6,-1.45!"]; C_tfm [label="C", pos="0,-2.9!"]; F1 [label="F", pos="-1,-3.7!"]; F2 [label="F", pos="0,-3.7!"]; F3 [label="F", pos="1,-3.7!"];

// Define edges for bonds C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- N_amine [label=""]; C3 -- O_methoxy [label=""]; O_methoxy -- C_methyl [label=""]; C4 -- C_tfm [label=""]; C_tfm -- F1 [label=""]; C_tfm -- F2 [label=""]; C_tfm -- F3 [label=""];

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) at the Kinase Active Site

X-ray crystallography studies of related inhibitors, such as PQR309, bound to the PI3Kγ active site reveal the precise interactions that drive their potency. T[4]he 2-amino-4-(trifluoromethyl)pyridine moiety plays a central role in this binding.

-

Hydrogen Bonding: The primary amine at the C2 position acts as a crucial hydrogen bond donor, forming a bidentate interaction with the carboxylate side chains of key aspartate residues (e.g., Asp836, Asp841) in the hinge region of the kinase. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. *[4] Potency Enhancement: The C4-trifluoromethyl group occupies a hydrophobic pocket, enhancing binding affinity and significantly increasing cellular potency compared to non-fluorinated analogs.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a methoxy group onto the aminopyridine scaffold offers a unique combination of physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] As a senior application scientist, this document is structured to not only provide protocols but to also offer insights into the rationale behind the experimental choices, ensuring a deeper understanding of the underlying chemistry.

Significance in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The addition of a trifluoromethyl group is a well-established strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1] Furthermore, the methoxy group can introduce specific hydrogen bond accepting capabilities and influence the conformation of the molecule. Consequently, 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and agents targeting other critical pathways in oncology and inflammatory diseases.[3]

Proposed Synthesis of 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine

While a direct, single-step synthesis for this specific molecule is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established pyridine chemistry. The following proposed synthesis starts from a commercially available substituted pyridine and proceeds through a series of reliable transformations.

Synthetic Strategy Overview

The proposed pathway begins with the readily available 2-chloro-3-nitro-4-(trifluoromethyl)pyridine. The synthesis involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group to the desired amine. This strategy is advantageous as it utilizes common and well-understood reactions, allowing for a high probability of success.

Caption: Proposed synthetic pathway for 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-3-nitro-4-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution of the chlorine atom with a methoxy group. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the pyridine ring for such a substitution at the 2-position.

-

Materials:

-

2-Chloro-3-nitro-4-(trifluoromethyl)pyridine

-

Sodium methoxide (25% solution in methanol)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

Dissolve 2-chloro-3-nitro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium methoxide solution (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxy-3-nitro-4-(trifluoromethyl)pyridine.

-

Step 2: Synthesis of 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine

The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation; a common and effective method is the use of iron powder in an acidic medium.

-

Materials:

-

2-Methoxy-3-nitro-4-(trifluoromethyl)pyridine

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate

-

-

Procedure:

-

Suspend 2-methoxy-3-nitro-4-(trifluoromethyl)pyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add concentrated HCl (0.5 eq) dropwise.

-

Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the final product, 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine.

-

Characterization of 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.

Caption: Workflow for the characterization of 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine.

Spectroscopic Data

The expected spectroscopic data for 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine, based on analogous compounds, are summarized below.[4]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the trifluoromethyl carbon (likely a quartet due to C-F coupling), and the methoxy carbon. |

| ¹⁹F NMR | A singlet in the typical range for a CF₃ group attached to an aromatic ring. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₇H₇F₃N₂O). |

| IR Spec. | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and strong C-F stretching bands. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 208.14 g/mol |

| Appearance | Expected to be a solid at room temperature. |

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine, a valuable building block for drug discovery. The proposed synthesis is based on well-established chemical principles, and the detailed characterization workflow provides a clear framework for confirming the structure and purity of the final compound. For researchers and scientists in the field, this molecule represents a promising starting point for the development of novel and effective therapeutic agents.

References

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

- ResearchGate. Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][5] diazepinols.

- Royal Society of Chemistry. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.

- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.

- Google Patents. EP 0228846 A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

- PubMed. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372).

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine.

- PubChem. 2-methoxy-4-(trifluoromethyl)pyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

The Discovery of Novel Trifluoromethylpyridine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group into pyridine scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery of novel trifluoromethylpyridine (TFMP) derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind their synthesis, key experimental protocols, advanced characterization techniques, and their impactful applications in drug discovery, with a particular focus on kinase inhibition. This document is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring scientific integrity and providing field-proven insights.

Introduction: The Strategic Advantage of the Trifluoromethylpyridine Moiety

The trifluoromethyl (-CF₃) group has become an indispensable tool in the medicinal chemist's arsenal. When appended to a pyridine ring, it imparts a unique combination of physicochemical properties that can significantly enhance the drug-like characteristics of a molecule. The strong electron-withdrawing nature of the -CF₃ group, a consequence of the high electronegativity of fluorine atoms, profoundly influences the electronic properties of the pyridine ring.[1][2] This modification can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[3]

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and altering its binding interactions with target proteins.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and size.[1]

These advantageous properties have led to the widespread use of trifluoromethylpyridine derivatives in both the agrochemical and pharmaceutical industries.[1] In the pharmaceutical realm, several TFMP-containing drugs have received market approval, and many more candidates are currently in clinical trials.[1]

Synthetic Strategies for Trifluoromethylpyridine Derivatives: A Comparative Analysis

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into three main approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Halogen Exchange: The Classic Approach

One of the most established methods for introducing a trifluoromethyl group is through a halogen exchange reaction, typically by fluorinating a trichloromethylpyridine precursor.[1] This method is particularly useful for the large-scale industrial production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices: The trichloromethyl group is first installed on the pyridine ring, often via radical chlorination of a methylpyridine precursor. The subsequent fluorination is typically carried out using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The high temperatures and pressures often required for this reaction necessitate specialized equipment. The choice of catalyst, such as iron(III) chloride, can be crucial for achieving high yields and minimizing side products.[4]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine

-

Safety First: This reaction involves corrosive and toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

-

Reaction Setup: A high-pressure autoclave is charged with 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of iron(III) chloride (0.05 eq).

-

Reagent Addition: Anhydrous hydrogen fluoride (HF) (4.0-5.0 eq) is carefully condensed into the cooled autoclave.

-

Reaction Conditions: The autoclave is sealed and heated to 150-180 °C for 8-12 hours. The pressure inside the vessel will increase significantly.

-

Work-up: After cooling to room temperature, the excess HF is carefully vented through a scrubber containing a basic solution (e.g., calcium hydroxide). The crude reaction mixture is then cautiously poured onto ice and neutralized with an aqueous base (e.g., sodium carbonate or ammonia).

-

Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-chloro-5-(trifluoromethyl)pyridine.

Cyclocondensation: Building the Ring from Trifluoromethylated Precursors

This "bottom-up" approach involves the construction of the pyridine ring from smaller, readily available trifluoromethyl-containing building blocks.[1][2] This strategy offers excellent control over the final substitution pattern and is particularly valuable for accessing a wide diversity of derivatives. The Hantzsch dihydropyridine synthesis is a classic example of a cyclocondensation reaction that can be adapted for this purpose.[5][6]

Causality Behind Experimental Choices: The key to this method is the selection of a suitable trifluoromethylated β-ketoester or a related precursor. The reaction condenses this building block with an aldehyde and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine intermediate. This intermediate is then oxidized to the aromatic pyridine. The choice of oxidizing agent (e.g., nitric acid, manganese dioxide, or simply exposure to air) can influence the reaction efficiency and purity of the final product.

Experimental Protocol: Hantzsch-type Synthesis of a Trifluoromethyl-Dihydropyridine Derivative

-

Reaction Setup: A round-bottom flask is charged with ethyl 4,4,4-trifluoroacetoacetate (2.0 eq), a substituted aldehyde (1.0 eq), and a nitrogen source such as ammonium acetate (1.1 eq) in a suitable solvent like ethanol or acetic acid.

-

Reaction Conditions: The mixture is heated to reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude dihydropyridine product can be purified by column chromatography on silica gel.

-

Aromatization: The purified dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid or toluene) and treated with an oxidizing agent such as manganese dioxide or DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). The reaction is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

-

Final Purification: The reaction mixture is filtered, and the filtrate is concentrated. The resulting crude pyridine derivative is purified by column chromatography.

Diagram of the Hantzsch Pyridine Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of trifluoromethylpyridines.

Direct C-H Trifluoromethylation: Modern Catalytic Approaches

The direct functionalization of C-H bonds is a major goal in modern organic synthesis, and the trifluoromethylation of pyridines is no exception. Recent advances in photoredox catalysis have enabled the direct introduction of a trifluoromethyl group onto the pyridine ring, often with high regioselectivity and under mild reaction conditions.

Causality Behind Experimental Choices: These reactions typically employ a trifluoromethyl source, such as trifluoroacetic anhydride or a Togni reagent, and a photocatalyst that can be excited by visible light. The excited photocatalyst initiates a radical cascade, generating a trifluoromethyl radical that can then add to the pyridine ring. The regioselectivity of the reaction can often be controlled by the electronic properties of the pyridine substrate and the specific reaction conditions.

Experimental Protocol: Photoredox-Catalyzed C-H Trifluoromethylation of a Pyridine Derivative

-

Safety Precautions: Trifluoromethylating reagents can be hazardous and should be handled with care in a fume hood. Protective eyewear and gloves are mandatory.

-

Reaction Setup: An oven-dried Schlenk tube is charged with the pyridine substrate (1.0 eq), a photocatalyst such as Ru(bpy)₃Cl₂ or an iridium complex (1-5 mol%), and a trifluoromethylating agent like Togni's reagent II (1.5 eq). The tube is sealed with a septum.

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Solvent Addition: A degassed solvent, such as acetonitrile or dimethylformamide (DMF), is added via syringe.

-

Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp (or other suitable light source) at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to yield the desired trifluoromethylated pyridine.

Diagram of the Photoredox Catalysis Cycle

Caption: Simplified catalytic cycle for photoredox C-H trifluoromethylation.

Characterization of Novel Trifluoromethylpyridine Derivatives

The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic techniques is typically employed.

| Technique | Key Observables for Trifluoromethylpyridine Derivatives | Rationale |

| ¹H NMR | - Downfield shift of protons adjacent to the -CF₃ group. - Complex splitting patterns due to coupling with ¹⁹F nuclei (J-coupling). | The electron-withdrawing nature of the -CF₃ group deshields nearby protons. The through-bond coupling between ¹H and ¹⁹F provides structural information. |

| ¹³C NMR | - The carbon of the -CF₃ group appears as a quartet due to coupling with three ¹⁹F nuclei. - Carbons adjacent to the -CF₃ group also show coupling to fluorine. | The characteristic quartet is a definitive signature of the -CF₃ group. The magnitude of the C-F coupling constants can provide further structural insights. |

| ¹⁹F NMR | - A singlet (or a more complex pattern if other fluorine atoms are present) in a characteristic chemical shift range. | ¹⁹F NMR is highly sensitive and provides a clean window for observing the trifluoromethyl group. The chemical shift is highly dependent on the electronic environment. |

| Mass Spectrometry (MS) | - A clear molecular ion peak (M⁺). - Characteristic fragmentation patterns, often involving the loss of a fluorine atom or the entire -CF₃ group. | MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. |

| X-ray Crystallography | - Provides the definitive three-dimensional structure of the molecule in the solid state. | Essential for unambiguously determining the regiochemistry and stereochemistry, and for studying intermolecular interactions in the crystal lattice. |

Example Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)pyridine:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.69 (s, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H).[7]

-

¹³C NMR (CDCl₃, 101 MHz): δ 151.7, 147.1 (q, J = 4.1 Hz), 136.1, 125.4 (q, J = 3.6 Hz), 123.2 (q, J = 273.4 Hz), 121.9.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -62.8.

-

MS (EI): m/z 181 (M⁺).[8]

Applications in Drug Discovery: Targeting Protein Kinases

Trifluoromethylpyridine derivatives have emerged as privileged scaffolds in the design of protein kinase inhibitors.[9] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethylpyridine moiety can engage in key interactions within the ATP-binding site of kinases.

Mechanism of Action and Structure-Activity Relationship (SAR):

The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors. The trifluoromethyl group can project into a hydrophobic pocket within the active site, enhancing binding affinity and selectivity. The position of the -CF₃ group on the pyridine ring is crucial and can be systematically varied to optimize interactions with different regions of the ATP-binding cleft.

Binding Mode of Trifluoromethylpyridine-based Kinase Inhibitors

Caption: Schematic of TFMP inhibitor binding in a kinase active site.

Safety and Handling of Trifluoromethylating Reagents

Many reagents used for trifluoromethylation are highly reactive and require careful handling.

-

Togni's Reagents: These hypervalent iodine compounds are electrophilic trifluoromethylating agents. While generally stable, they can decompose exothermically and should be stored in a cool, dark place. Avoid heating the solid reagents.

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic trifluoromethylating agents and should be handled with care. They are solids and should be stored away from heat and moisture.[2][10]

-

Langlois' Reagent (Sodium Triflinate): This is a salt and is generally easier to handle than many other trifluoromethylating agents. However, it is still a reactive chemical and should be handled in a well-ventilated area with appropriate PPE.

-

Quenching and Disposal: Unused trifluoromethylating reagents and reaction residues should be quenched carefully. A common procedure involves slowly adding a nucleophilic solvent like methanol or isopropanol to the cooled reaction mixture under an inert atmosphere. The resulting mixture should be treated as hazardous waste and disposed of according to institutional guidelines.[11][12][13]

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives continue to be a rich source of inspiration for the development of new therapeutics. The synthetic methodologies for their preparation are continually evolving, with a trend towards more efficient, selective, and environmentally benign processes. As our understanding of the intricate roles of protein kinases and other biological targets deepens, the unique properties of the trifluoromethylpyridine scaffold will undoubtedly be leveraged to design the next generation of innovative medicines. This guide has provided a foundational understanding of the key aspects of discovering these valuable compounds, from the synthetic chemist's bench to their potential impact in the clinic.

References

- Tsukamoto, M., & Nakamura, T. (2021).

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

- Supporting Information for a relevant public

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 263-266. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters. [Link]

- Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012).

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2020). Molecules, 25(11), 2673. [Link]

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015).

- Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.).

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).

- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of Nebraska-Lincoln. [Link]

- Handling Pyrophoric Reagents. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [Link]

- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society. [Link]

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry, 6, 65. [Link]

- Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of Pennsylvania Environmental Health and Safety. [Link]

- Quenching of Pyrophoric Materials. (2016). Sarpong Group, UC Berkeley. [Link]

- Quenching Reactive Substances. (2006). KGROUP. [Link]

- Structure-based design and protein X-ray analysis of a protein kinase inhibitor. (2002). Bioorganic & Medicinal Chemistry Letters, 12(2), 221-224. [Link]

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2323–2356. [Link]

- Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

- Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. (2024).

- Protein X-ray Crystallography and Drug Discovery. (2018). Molecules, 23(4), 799. [Link]

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2323-2356. [Link]

- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). Current Opinion in Structural Biology, 21(4), 511-521. [Link]

- Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (2019). ChemistrySelect, 4(41), 12135-12138. [Link]

- X-ray crystallography. (n.d.). Wikipedia. [Link]

- x Ray crystallography. (2001).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umemoto Reagent I - Enamine [enamine.net]

- 3. jelsciences.com [jelsciences.com]

- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 12. sarponggroup.com [sarponggroup.com]

- 13. kgroup.du.edu [kgroup.du.edu]

The Trifluoromethyl Group: A Keystone in Modulating Aminopyridine Bioactivity

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Imperative of Fluorination

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing the pharmacological profile of drug candidates.[1] Among these, the trifluoromethyl (CF3) group stands out for its profound and multifaceted influence on a molecule's physicochemical and biological properties.[2] When appended to privileged heterocyclic scaffolds like aminopyridine—a core structure in numerous therapeutic agents—the CF3 group can dramatically enhance metabolic stability, modulate target binding affinity, and improve pharmacokinetic parameters.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the causality behind the trifluoromethyl group's transformative role in the bioactivity of aminopyridine-based compounds. We will dissect its impact on fundamental properties, provide field-proven experimental protocols for its evaluation, and illustrate its strategic application through relevant case studies.

Part 1: The Physicochemical Transformation of the Aminopyridine Scaffold

The introduction of a CF3 group to an aminopyridine ring instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical to predicting the downstream effects on bioactivity.

Electronic Modulation: A Tale of Two Basic Centers

The aminopyridine scaffold possesses two key basic centers: the pyridine ring nitrogen and the exocyclic amino group. The CF3 group, being a potent electron-withdrawing substituent due to the high electronegativity of its fluorine atoms, significantly influences the pKa of both.[1][5]

-

Pyridine Nitrogen Basicity: By withdrawing electron density from the aromatic ring, the CF3 group decreases the basicity (lowers the pKa) of the pyridine nitrogen. This modulation can be crucial for avoiding off-target interactions, such as binding to hERG channels, and can fine-tune the electrostatic interactions within the target protein's binding pocket.[6]

-

Amino Group Acidity: Conversely, the electron-withdrawing effect can increase the acidity (lower the pKa) of the N-H protons on the amino group, making it a better hydrogen bond donor.[7][8] This enhanced hydrogen bonding capability can lead to stronger and more specific interactions with protein residues.[9][10]

Lipophilicity: Enhancing Membrane Permeability

A central role of the CF3 group is to increase lipophilicity, a critical factor for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9][11] The Hansch hydrophobicity parameter (π) for a CF3 group is approximately +0.88, indicating a significant contribution to a molecule's overall lipophilicity (logP/logD).[3] This enhancement can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[5][12] However, this increase must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[13]

Metabolic Stability: The Power of the C-F Bond

Perhaps the most celebrated advantage of trifluoromethylation is the enhancement of metabolic stability.[12] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[3][14]

When a CF3 group replaces a metabolically labile methyl (CH3) or hydrogen (H) on the aminopyridine ring, it effectively blocks a potential "soft spot" for enzymatic attack.[15] This strategy, known as "metabolic switching," can significantly reduce the rate of clearance, prolong the drug's half-life, and lead to a more predictable and sustained therapeutic effect.[14]

Table 1: Comparative Physicochemical Properties of Trifluoromethyl vs. Methyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Rationale & Impact on Aminopyridines |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing[1] | Alters pKa of pyridine N and amino H; modulates target binding interactions.[5] |

| Hansch π Value | +0.56 | +0.88[3] | Increases lipophilicity, enhancing membrane permeability and absorption.[9] |

| Bond Dissociation Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol[3] | Confers exceptional resistance to oxidative metabolism, increasing metabolic stability.[15] |

| Steric Profile (van der Waals) | Similar to Ethyl[16] | Larger than Methyl, Bioisostere for Chlorine[3] | Can influence binding pocket fit and selectivity. |

Target Binding Interactions: Beyond Simple Sterics

The CF3 group is not merely a passive metabolic blocker; it actively participates in and enhances binding to protein targets. Its unique electronic and steric profile enables several types of favorable interactions:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to fit snugly into hydrophobic pockets within a receptor, displacing water molecules and contributing favorably to the binding energy.[9]

-

Multipolar Interactions: The polarized C-F bonds can engage in favorable multipolar interactions with protein backbones, particularly with the carbonyl carbons of amide bonds (C–F···C=O).[17][18] These interactions are orthogonal to classical hydrogen bonds and can add significant binding affinity.

-

Fluorine as a Hydrogen Bond Acceptor: While a topic of some debate, under specific geometric arrangements, the fluorine atoms can act as weak hydrogen bond acceptors.

The strategic placement of a CF3 group on the aminopyridine scaffold can therefore lead to a substantial increase in potency and selectivity for the intended biological target.[19]

Diagram 1: The Multifaceted Impact of Trifluoromethylation on Aminopyridine

Caption: Causal flow from physicochemical changes to pharmacokinetic and pharmacodynamic outcomes.

Part 2: Synthesis and Evaluation of Trifluoromethylated Aminopyridines

The practical application of these principles requires robust synthetic methods and validated analytical protocols to quantify the effects of trifluoromethylation.

Synthetic Strategies

The synthesis of trifluoromethylated aminopyridines can generally be approached in two ways:

-

Building Block Approach: Starting with a commercially available, pre-trifluoromethylated pyridine intermediate, such as 2-chloro-5-(trifluoromethyl)pyridine, and subsequently introducing the amino group via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1]

-

Direct Trifluoromethylation: Introducing the CF3 group onto a pre-existing aminopyridine scaffold. Modern methods often employ radical, nucleophilic, or electrophilic trifluoromethylating reagents. A notable example is the silver-catalyzed three-component reaction using trifluorodiazoethane, which can directly generate trifluoromethylated enaminopyridines.[20][21]

Experimental Protocol 1: Silver-Catalyzed Synthesis of an (E)-Enaminopyridine

This protocol is adapted from a reported silver-catalyzed three-component approach and serves as a representative method for constructing a trifluoromethylated aminopyridine derivative.[21]

Objective: To synthesize (E)-N-(2-phenyl-3,3,3-trifluoroprop-1-en-1-yl)pyridin-2-amine.

Materials:

-

Benzaldehyde

-

2-Aminopyridine

-

2,2,2-Trifluorodiazoethane (handle with extreme care; gaseous reagent)

-

Silver(I) oxide (Ag2O)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N2), add 2-aminopyridine (0.2 mmol, 1.0 equiv.) and Ag2O (0.02 mmol, 10 mol%).

-

Reagent Addition: Add anhydrous toluene (1.0 mL) followed by benzaldehyde (0.24 mmol, 1.2 equiv.).

-

Initiation: Introduce a solution of 2,2,2-trifluorodiazoethane in toluene (0.3 mmol, 1.5 equiv.) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the in-situ formation of an imine, followed by 1,2-addition of the trifluorodiazoethane, carbene formation, and a 1,2-aryl migration sequence.[21]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trifluoromethylated enaminopyridine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Diagram 2: Experimental Workflow for Synthesis and Evaluation

Caption: A streamlined workflow from chemical synthesis to biological and physical characterization.

Experimental Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This self-validating protocol is designed to quantify the metabolic stability of a trifluoromethylated aminopyridine compared to its non-fluorinated analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[14]

Materials:

-

Test Compounds (CF3-aminopyridine and CH3-analog, 10 mM stock in DMSO)

-

Positive Control (e.g., Verapamil, a high-clearance compound)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching

-

96-well incubation plate, LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a 1.0 mg/mL HLM working solution in phosphate buffer. Prepare test compound working solutions by diluting stock to 100 µM in buffer.

-

Incubation Setup: In a 96-well plate, add phosphate buffer. Add the HLM working solution to achieve a final concentration of 0.5 mg/mL. Add the test compound working solution to achieve a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells except the "T=0" and "No NADPH" controls.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile with internal standard.

-

Controls:

-

T=0 Control: Quench immediately after adding NADPH.

-

No NADPH Control: Add buffer instead of NADPH solution and quench at the final time point (validates that metabolism is NADPH-dependent).

-

Positive Control: Run Verapamil in parallel to validate the metabolic activity of the HLM batch.

-

-

Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Table 2: Illustrative Metabolic Stability Data for an Aminopyridine Analog Pair

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |

| Analog A (Methyl-substituted) | 18 | 77.0 | Moderate to high clearance, suggesting significant metabolic liability. |

| Analog B (CF3-substituted) | > 120 (No significant turnover) | < 5.8 | Low clearance, indicating the CF3 group effectively blocks metabolism.[14] |

| Verapamil (Control) | 8 | 173.3 | High clearance, confirming the assay system is metabolically active. |

Note: Data is representative and for illustrative purposes.

Conclusion

The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a powerful and versatile tool for chemical optimization.[19] On the aminopyridine scaffold, its strong electron-withdrawing nature, pronounced lipophilicity, and exceptional C-F bond strength provide a synergistic combination of benefits.[1][3] It simultaneously modulates pKa to fine-tune target interactions, enhances membrane permeability for improved pharmacokinetics, and provides a robust shield against metabolic degradation.[9][15] By understanding the fundamental principles and employing rigorous evaluation protocols as outlined in this guide, drug discovery scientists can rationally deploy the trifluoromethyl group to transform promising aminopyridine leads into highly effective and durable clinical candidates.

References

A comprehensive list of all cited sources is provided below.

- Muppidi, V., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Novás, M., & Matos, M. J. (2025).

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]

- Molnár, I., et al. (2016). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Semantic Scholar. [Link]

- Novás, M., & Matos, M. J. (2025).

- Reddy, V. P., et al. (2021). Silver-Catalyzed Direct Synthesis of Trifluoromethylated Enaminopyridines and Isoquinolinones Employing Trifluorodiazoethane.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Reddy, V. P., et al. (2021). Silver-Catalyzed Direct Synthesis of Trifluoromethylated Enaminopyridines and Isoquinolinones Employing Trifluorodiazoethane.

- Tseng, C-C., et al. (2019).

- Lin, G., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Angell, Y. L., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.

- Pfab, A., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]

- Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.

- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PubMed Central. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. Pharma-Chemicals.com. [Link]

- Autechem. (n.d.). Exploring 5-(Trifluoromethyl)

- Brugarolas, P., et al. (2023).

- Grygorenko, O. O., et al. (2025). pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated....

- Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites.

- Asath, R., et al. (2022). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.

- Al-Tel, T. H., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed Central. [Link]

- National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. PubChem. [Link]

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Scattolin, T., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.

- Chemsigma International Co., Ltd. (n.d.). 2-TRIFLUOROMETHYL-3-AMINOPYRIDINE. Chemsigma. [Link]

- Zhang, M., et al. (2020).

- Petersen, F. G., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]